3-(2,2-Dimethoxyethoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106851-76-7 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethoxy)pyridine |
InChI |
InChI=1S/C9H13NO3/c1-11-9(12-2)7-13-8-4-3-5-10-6-8/h3-6,9H,7H2,1-2H3 |
InChI Key |
NFOUFAVMFWHPPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CN=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,2 Dimethoxyethoxy Pyridine and Analogues
Direct Synthesis Strategies
Direct synthesis strategies for 3-(2,2-dimethoxyethoxy)pyridine primarily revolve around the formation of the ether linkage onto a pre-existing pyridine (B92270) ring. The Williamson ether synthesis stands out as a fundamental and widely applicable method for this purpose. masterorganicchemistry.comgoogle.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a 3-halopyridine with 2,2-dimethoxyethanol (B1332150) in the presence of a strong base.
The general mechanism, which proceeds via an SN2 pathway, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether. youtube.comyoutube.com For the synthesis of this compound, the reaction would be:
3-Halopyridine + HOCH₂CH(OCH₃)₂ + Base → this compound + Salt + H₂O
A practical example of a similar direct synthesis is the preparation of 3,5-dimethoxy-pyridine from 3,5-dichloropyridine (B137275). In this patented method, 3,5-dichloropyridine is treated with sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) to yield the desired product. researchgate.net This demonstrates the feasibility of direct nucleophilic aromatic substitution on the pyridine ring to introduce alkoxy groups.
The choice of base is critical in the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are commonly used to ensure complete deprotonation of the alcohol. youtube.comgoogle.com The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide. google.com
Precursor-Based Approaches
Precursor-based approaches offer an alternative and often more versatile route to this compound and its analogues. These methods involve the synthesis and modification of pyridine derivatives that serve as immediate precursors to the final product.
Synthesis from 2-(2,2-Dimethoxyethoxy)pyridines
While the primary focus is on the 3-substituted isomer, the synthesis of 2-(2,2-dimethoxyethoxy)pyridines is also of interest as it provides access to a different class of analogues. The synthetic principles are similar, often relying on the nucleophilic substitution of a 2-halopyridine with the corresponding alkoxide. The reactivity of halogens on the pyridine ring is position-dependent, with halogens at the 2- and 4-positions being more susceptible to nucleophilic attack than those at the 3-position. This inherent reactivity can be exploited to selectively synthesize 2-alkoxypyridines.
A key precursor for many pyridine derivatives is 3-hydroxypyridine (B118123). Its synthesis can be achieved through various methods, including the hydrolysis of 3-chloropyridine (B48278) under elevated temperatures. nih.gov Once obtained, 3-hydroxypyridine can be O-alkylated using a suitable alkyl halide, such as 2-bromo-1,1-dimethoxyethane, via the Williamson ether synthesis.
Another important precursor is 2-chloro-3-hydroxypyridine. nih.gov This compound can be prepared by reacting 3-hydroxypyridine with sodium hypochlorite. orgsyn.org The presence of the chloro group at the 2-position provides a handle for further functionalization, while the hydroxyl group at the 3-position can be alkylated to introduce the desired dimethoxyethoxy side chain. For instance, a related compound, 2-bromo-3-methoxypyridine, is prepared from 2-bromo-3-hydroxypyridine, which itself is synthesized from 3-hydroxypyridine. researchgate.net
Furthermore, the synthesis of a 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide has been reported starting from 3-amino-2-chloropyridine. nih.gov This highlights the utility of amino- and halo-substituted pyridines as versatile precursors for introducing various functionalities onto the pyridine ring.
Modular and Multi-Component Reaction Pathways
Modular and multi-component reactions (MCRs) represent a powerful strategy for the rapid construction of complex molecules, including substituted pyridines, from simple starting materials in a single synthetic operation. researchgate.netresearchgate.net These reactions are highly atom-economical and offer a high degree of molecular diversity.
Several MCRs have been developed for the synthesis of polysubstituted pyridines. orgsyn.orgpatsnap.com For example, a one-pot reaction involving 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base can afford highly functionalized pyridines. researchgate.net Another approach involves a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to produce diverse tri- and tetrasubstituted pyridines. google.com
While these methods may not directly yield this compound, they are invaluable for the synthesis of its analogues. By carefully selecting the starting components, a wide range of substituents can be introduced onto the pyridine core, allowing for the generation of libraries of related compounds for structure-activity relationship studies.
Regiocontrol in Synthesis
Achieving regiocontrol is a critical aspect of pyridine synthesis, ensuring that the desired isomer is obtained. The inherent electronic properties of the pyridine ring, with the nitrogen atom acting as an electron-withdrawing group, influence the reactivity of different positions.
In the Williamson ether synthesis involving hydroxypyridines, the regioselectivity of O-alkylation versus N-alkylation can be a concern. Generally, O-alkylation is favored under basic conditions where the hydroxyl group is deprotonated to form the more nucleophilic phenoxide-like species.
For the synthesis of substituted pyridines from acyclic precursors, regioselectivity is often determined by the reaction mechanism. For instance, in the Rh(III)-catalyzed synthesis of pyridines from alkenes and α,β-unsaturated oxime esters, the reaction proceeds with exceptional regioselectivity to yield 6-substituted pyridines. sigmaaldrich.com
The use of pyridine N-oxides is another strategy to control regioselectivity. The N-oxide functionality alters the electronic distribution of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. This has been exploited in the regioselective synthesis of 3-(2-hydroxyaryl)pyridines via the reaction of pyridine N-oxides with arynes. researchgate.netgoogle.com
Furthermore, the strategic placement of activating and directing groups on the pyridine ring can guide the introduction of new substituents to specific positions. For example, the synthesis of 2,3-diaminopyridine (B105623) often involves a series of halogenation, nitration, and reduction steps where the position of the substituents is carefully controlled at each stage.
Modern Synthetic Techniques in Pyridine Chemistry
Modern synthetic techniques have revolutionized the synthesis of pyridines, offering significant advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. youtube.comyoutube.comsigmaaldrich.com In pyridine synthesis, microwave-assisted protocols have been developed for various transformations, including the Bohlmann-Rahtz pyridine synthesis, which can be completed in a single step with high yields and regioselectivity. sigmaaldrich.com Microwave heating can also be applied to multi-component reactions, leading to shorter reaction times and improved efficiency in the synthesis of highly functionalized pyridines. youtube.comyoutube.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow microwave reactors. masterorganicchemistry.comgoogle.com This approach allows for the rapid optimization of reaction conditions and the efficient production of the target compounds. For example, the Bohlmann-Rahtz and Hantzsch dihydropyridine (B1217469) syntheses have been adapted to flow conditions, providing a high-yielding and readily scalable process. masterorganicchemistry.comgoogle.com
Reactivity and Mechanistic Insights of 3 2,2 Dimethoxyethoxy Pyridine
Intramolecular Cyclization Reactions
Intramolecular reactions, where two reacting sites are present within a single molecule, are often kinetically favored over their intermolecular counterparts due to a reduced entropic cost. wikipedia.org This principle is effectively demonstrated in the chemistry of 2-(2,2-dimethoxyethoxy)pyridine.
Acid-Promoted Cyclization to Oxazolo[3,2-a]pyridinium Intermediates
The treatment of 2-(2,2-dimethoxyethoxy)pyridines with acid catalysts, such as trifluoroacetic acid, readily promotes an intramolecular cyclization. researchgate.net This reaction leads to the formation of novel and reactive oxazolo[3,2-a]pyridinium quaternary ammonium (B1175870) salts. researchgate.netnih.gov These bicyclic intermediates are key synthons that open up avenues for further molecular elaboration. researchgate.net The formation of this fused ring system is a critical step, transforming the simple pyridine (B92270) precursor into a more complex and reactive species. The standard method for generating these salts involves the cyclodehydration of N-phenacylpyridones, often using strong acids like concentrated sulfuric acid. mdpi.com However, the direct cyclization from 2-(2,2-dimethoxyethoxy)pyridines offers a facile alternative route to these valuable intermediates. nih.gov
Elucidation of Cyclization Mechanisms
The mechanism of the acid-promoted cyclization begins with the protonation of one of the methoxy (B1213986) groups of the acetal (B89532) moiety. This is followed by the elimination of a molecule of methanol (B129727), generating a highly electrophilic oxocarbenium ion intermediate. The pyridine nitrogen atom then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step results in the formation of the five-membered oxazoline ring, fused to the original pyridine ring, yielding the stable oxazolo[3,2-a]pyridinium cation. researchgate.net Quantum-chemical studies on analogous systems have confirmed that the protonation of pyridine nitrogen can significantly increase the acidity and reactivity of substituents, facilitating such cyclization processes. nih.govresearchgate.net
Nucleophilic Transformations of Reactive Intermediates
The oxazolo[3,2-a]pyridinium cation is characterized by its reactivity towards nucleophiles. nih.gov Depending on the nature of the nucleophile and the substitution on the bicyclic system, cleavage of either the five-membered oxazole (B20620) ring or the six-membered pyridine ring can occur. mdpi.comnih.gov
Reactions with Anilines, Alkylamines, and Phenolates
The oxazolo[3,2-a]pyridinium intermediates generated from 2-(2,2-dimethoxyethoxy)pyridine readily react with a variety of nucleophiles. researchgate.netnih.gov Treatment of these quaternary ammonium salts with anilines, aliphatic amines (like methylamine), and sodium phenolates leads to the formation of N-substituted pyridones and 2-substituted pyridines. nih.gov The reaction pathway and the final product are highly dependent on the specific nucleophile used. nih.gov
Table 1: Nucleophilic Reactions of Oxazolo[3,2-a]pyridinium Intermediates
| Nucleophile | Predominant Product Type | Reference |
|---|---|---|
| Aniline | N-Substituted Pyridone | nih.gov |
| Methylamine (B109427) | N-Substituted Pyridone | nih.gov |
| Phenylmethanamine | 2-Substituted Pyridine | nih.gov |
| 2-Phenylethan-1-amine | 2-Substituted Pyridine | nih.gov |
Regioselective C-O and C-N Bond Cleaving Processes
The reaction of nucleophiles with the oxazolo[3,2-a]pyridinium intermediate exhibits remarkable regioselectivity, governed by the structure of the nucleophile. nih.gov Quantum chemistry calculations have provided significant insight into these processes. The calculations revealed that anilines and simple aliphatic amines preferentially attack the C8a carbon of the intermediate, leading to the cleavage of the C-O bond of the oxazoline ring and subsequent formation of N-substituted pyridones. nih.gov
Conversely, arylalkylamines, such as phenylmethanamine and 2-phenylethan-1-amine, favor an attack at the C2 carbon. This results in the cleavage of a C-N bond and the formation of 2-substituted pyridines. nih.gov This shift in regioselectivity is attributed to a stabilizing cation-π interaction between the aromatic ring of the nucleophile and the pyridinium (B92312) ring of the intermediate in the transition state. This interaction lowers the activation energy for attack at the C2 position. nih.gov
Electrophilic and Nucleophilic Substitution Dynamics at the Pyridine Ring
The substitution pattern of the pyridine ring profoundly influences its reactivity towards electrophiles and nucleophiles. For the titular compound, 3-(2,2-Dimethoxyethoxy)pyridine, the dynamics are dictated by the interplay between the electron-withdrawing nature of the ring nitrogen and the electron-donating character of the ether substituent.
Electrophilic Substitution
The pyridine ring is inherently electron-deficient and thus significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). quimicaorganica.orgyoutube.com The nitrogen atom deactivates the ring and directs incoming electrophiles to the meta-position (C3 and C5). quimicaorganica.orgquora.com In this compound, the alkoxy group at the C3 position is an activating group and directs electrophiles to its ortho (C2, C4) and para (C6) positions.
This creates a conflict of directing effects. The powerful deactivation by the ring nitrogen generally makes electrophilic substitution difficult, often requiring harsh reaction conditions. youtube.comquora.com When a reaction does occur, the outcome will depend on the specific electrophile and conditions, but substitution is often favored at the C4 or C6 positions, influenced by the activating ether group, over the C5 position directed by the nitrogen.
Nucleophilic Substitution
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. quimicaorganica.orgyoutube.com This is because the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at these positions is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom. stackexchange.comquora.com Attack at the C3 or C5 position does not allow for this stabilization. stackexchange.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2,2-Dimethoxyethoxy)pyridine |
| Oxazolo[3,2-a]pyridinium |
| Trifluoroacetic acid |
| Methanol |
| Aniline |
| Methylamine |
| Phenylmethanamine |
| 2-Phenylethan-1-amine |
| Sodium Phenolate |
| N-Substituted Pyridones |
| 2-Substituted Pyridines |
Role of the Dimethoxyethoxy Moiety in Reaction Pathways
The reactivity of the pyridine ring is significantly influenced by its substituents. In the case of this compound, the dimethoxyethoxy group at the 3-position plays a crucial role in dictating the regioselectivity and rate of chemical reactions. This influence can be understood by considering its electronic and steric effects, as well as its potential to coordinate with reagents. While specific mechanistic studies on this compound are limited, a comprehensive understanding can be built by examining the well-documented reactivity of analogous 3-alkoxypyridines.
Electronic Directing Effects in Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the dimethoxyethoxy group directs incoming electrophiles primarily to the C2 and C6 positions. This is a consequence of the resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during the attack. When an electrophile attacks at the C2 or C6 position, a resonance structure can be drawn where the positive charge is stabilized by the lone pair of the ether oxygen. Attack at other positions does not allow for this direct resonance stabilization from the alkoxy group.
For instance, studies on the nitration of 3-methoxypyridine have shown that the reaction proceeds on the conjugate acid of the pyridine, with the nitro group being introduced at the 2-position. This regioselectivity is a direct consequence of the activating and directing effect of the methoxy group.
| Reactant | Reagent | Product | Yield (%) | Reference |
| 3-Methoxypyridine | HNO₃/H₂SO₄ | 3-Methoxy-2-nitropyridine | - | (General observation for 3-alkoxypyridines) |
Nucleophilic Aromatic Substitution:
The electron-donating nature of the dimethoxyethoxy group deactivates the pyridine ring towards nucleophilic aromatic substitution (SNAr). However, if a suitable leaving group is present, substitution can occur. The dimethoxyethoxy group at the 3-position does not strongly activate or deactivate any specific position towards nucleophilic attack in the same way an electron-withdrawing group would.
Interestingly, recent studies have shown that 3-methoxypyridine can undergo nucleophilic amination at the C3 position, displacing the methoxy group. This reaction is proposed to proceed through a concerted SNAr (c_S_NAr) mechanism, which does not involve a traditional Meisenheimer complex intermediate. The reaction of 3-methoxypyridine with piperidine in the presence of sodium hydride and lithium iodide affords 3-(piperidin-1-yl)pyridine in high yield.
| Reactant | Reagent | Product | Yield (%) |
| 3-Methoxypyridine | Piperidine, NaH, LiI | 3-(Piperidin-1-yl)pyridine | 88 |
This type of reaction highlights a less common reactivity pattern where the alkoxy group itself acts as a leaving group.
Steric Hindrance:
The dimethoxyethoxy group is bulkier than a simple methoxy or ethoxy group. This steric bulk can influence the accessibility of the adjacent C2 and C4 positions to incoming reagents. In reactions where the transition state is sensitive to steric hindrance, the presence of the dimethoxyethoxy group might favor attack at the less hindered C6 position over the C2 or C4 positions. However, without specific comparative studies, the extent of this steric influence remains speculative.
Potential for Chelation:
A unique feature of the dimethoxyethoxy moiety is the presence of additional oxygen atoms in the side chain. These ether linkages introduce the possibility of chelation, where the substituent can coordinate to a metal center or other Lewis acidic reagents. This chelation can have several consequences:
Directed Metalation: The dimethoxyethoxy group could act as a directing group for ortho-lithiation or other metal-catalyzed C-H activation reactions. By coordinating to the metal, it could bring the reactive center in close proximity to the C2 or C4 position, leading to regioselective functionalization.
Altering Reagent Reactivity: Coordination of the dimethoxyethoxy group to a reagent could alter its reactivity or selectivity. For example, it could shield one face of the molecule or change the electronic properties of a catalytic species.
While the potential for chelation is an important consideration, specific examples demonstrating this role for the this compound are not prevalent in the current literature.
Applications in Advanced Organic Synthesis
Utilization as a Key Intermediate in Heterocycle Synthesis
The pyridine (B92270) ring and the latent aldehyde functionality of 3-(2,2-Dimethoxyethoxy)pyridine are instrumental in the synthesis of various heterocyclic systems. The dimethoxyethyl group serves as a stable protecting group for a highly reactive aldehyde, which can be unmasked under acidic conditions to participate in cyclization reactions.
Pyridones are a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for their synthesis. Research has shown that related 2-(2,2-dimethoxyethoxy)-pyridines can undergo an acid-promoted intramolecular cyclization to form novel oxazoline[3,2-a]pyridinium intermediates. These activated quaternary ammonium (B1175870) salts can then be treated with various nucleophiles, such as anilines and aliphatic amines, to undergo regioselective C-O or C-N bond cleavage, yielding N-substituted pyridones. This methodology provides an efficient route to N-substituted 2-pyridones that might be challenging to prepare using other methods. nih.govnih.gov
The synthesis of N-alkenyl-2-pyridones, which are key prochiral intermediates for biologically relevant compounds, has also been explored, highlighting the versatility of pyridone synthesis. nih.gov General methods for N-arylation of 2-pyridones often involve copper-catalyzed reactions with diaryliodonium salts or aryl iodides, demonstrating common pathways to functionalize the pyridone nitrogen. organic-chemistry.org
Table 1: Synthesis of N-Substituted Pyridones
| Precursor Type | Key Intermediate | Reaction | Product Class |
|---|---|---|---|
| 2-(2,2-Dimethoxyethoxy)-pyridines | Oxazoline[3,2-a]pyridinium salt | Acid-promoted intramolecular cyclization followed by nucleophilic attack | N-Substituted 2-Pyridones nih.gov |
| N-propargylamines and active methylene (B1212753) compounds | In situ generated azadienes | [4 + 2] annulation | Diversified 2-Pyridones organic-chemistry.org |
The ability of the 1-(2,2-dimethoxyethyl) moiety to generate an acetaldehyde (B116499) equivalent upon deprotection is crucial for the synthesis of fused pyridine systems. This strategy is a cornerstone in building polycyclic pyridone structures. For instance, ethyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates are key precursors that, upon acid-catalyzed deprotection, generate reactive 2-(4-oxopyridin-1(4H)-yl)acetaldehydes. These intermediates are not typically isolated but are trapped in situ by binucleophiles to construct fused heterocyclic rings. mdpi.com
This approach has led to the development of novel and convenient building blocks, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govmdpi.comoxazine-1,8-diones, which serve as precursors for biologically important polycyclic pyridones. mdpi.comresearchgate.net The reaction of these intermediates with reagents like o-phenylenediamine (B120857) can lead to polycyclic benzimidazole-fused pyridones. researchgate.net The versatility of this method allows for the creation of a variety of fused systems, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, by choosing appropriate reaction partners and conditions. nih.govnih.govmdpi.com
The pyridine scaffold is a dominant feature in a vast number of FDA-approved drugs, making the synthesis of novel pyridine-modified analogues a critical area of research in medicinal chemistry. rsc.orgnih.govresearchgate.net this compound is an excellent starting point for such modifications. The dimethoxyethoxy group is a protected precursor to the 2-aminoethoxy side chain. This relationship is exemplified in the synthesis of analogues of 3-(2-aminoethoxy)pyridine, a potent nicotinic receptor agonist. nih.govresearchgate.net By modifying the pyridine ring at the 5' and 6'-positions before or after deprotection of the side chain, chemists can generate a library of new compounds with potentially enhanced biological activity. nih.govresearchgate.net
The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives represents another class of modified analogues with significant antibacterial activity. nih.gov The pyridine ring often acts as a bioisostere for benzene (B151609) or imidazole (B134444) rings, offering advantages in solubility and metabolic stability. researchgate.netnih.gov
Table 2: Examples of Pyridine-Modified Analogues and Their Significance
| Parent Compound/Scaffold | Modification Strategy | Resulting Analogue Class | Therapeutic Area/Target |
|---|---|---|---|
| 3-(2-Aminoethoxy)pyridine | Substitution at 5' and 6' positions of the pyridine ring | Pyridine-substituted analogues | Nicotinic Receptor Ligands nih.govresearchgate.net |
| Linezolid (Oxazolidinone) | Replacement of the phenyl ring with a pyridine ring | 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial Agents nih.gov |
Synthetic Pathways to Complex Architectures
The synthetic utility of the 1-(2,2-dimethoxyethyl)pyridone scaffold extends to the construction of highly complex molecular architectures, including important modern pharmaceuticals. The acid-catalyzed deprotection of the acetal (B89532) and subsequent intramolecular cyclization is a key step in these pathways. mdpi.com
A notable example is the synthesis of HIV integrase inhibitors like dolutegravir, bictegravir, and cabotegravir. mdpi.com During the synthesis of dolutegravir, a substituted 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govmdpi.comoxazine-1,8-dione was identified as a by-product. mdpi.com This structure arises from the hydrolysis and cyclization of a precursor containing the 1-(2,2-dimethoxyethyl) group, demonstrating the direct relevance of this chemical moiety in the assembly of complex drug molecules. mdpi.commdpi.com These pathways often involve tandem reactions where the initial ring-opening of the oxazinone is followed by a double ring-closing process to rapidly build molecular complexity. researchgate.net
Catalytic Roles (e.g., as Ligand or Reagent Component)
Pyridine and its derivatives are widely recognized for their roles in catalysis, acting either as ligands to modulate the activity of a metal center or as organocatalysts themselves. nih.govnih.govnih.gov Palladium(II) complexes featuring functionalized pyridine ligands have proven to be efficient precatalysts for important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-couplings. nih.gov Similarly, gold(III) complexes with bis(pyridine) ligands show catalytic activity in cyclopropanation reactions, where the electronic properties of the pyridine ligand can modulate reactivity. nih.gov Cobalt(III) complexes with 2-pyridinecarboxamide ligands are active in oxidation reactions. rsc.org
Furthermore, the pyridine framework itself can function as an organocatalyst. For example, pyridine catalyzes the reductive ozonolysis of alkenes, directly yielding aldehydes and ketones while avoiding peroxide intermediates. nih.gov In a different catalytic mode, 6-halo-2-pyridones have been identified as efficient bifunctional organocatalysts for the aminolysis of esters. rsc.org
While the broader class of pyridine compounds exhibits extensive catalytic applications, specific reports detailing the use of this compound as a ligand or reagent component in catalysis are not prominent in the current literature. However, its structural features suggest potential for such applications, an area that remains open for future investigation.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 3-(2,2-dimethoxyethoxy)pyridine. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and predict various electronic and thermodynamic properties. These calculations would determine the most stable three-dimensional arrangement of the atoms in the molecule and provide insights into its bond lengths, bond angles, and dihedral angles.
Reaction Pathway Analysis and Energy Profiles
Theoretical studies can elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates for proposed reaction pathways. This analysis provides critical information on the activation energies and thermodynamics of a reaction, helping to predict its feasibility and kinetics. For instance, the hydrolysis of the acetal (B89532) group or electrophilic substitution on the pyridine (B92270) ring could be modeled to understand the energy barriers and reaction coordinates.
Conformational Analysis and Molecular Interactions
The flexible ethoxy chain attached to the pyridine ring in this compound allows for multiple conformations. Conformational analysis is crucial for understanding how the molecule might interact with other molecules or biological targets. Computational methods can systematically explore the potential energy landscape to identify low-energy conformers. Furthermore, these studies can characterize non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for understanding its physical properties and intermolecular associations.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Electrophilicity Index)
The electronic structure of this compound dictates its chemical reactivity. Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. Other reactivity descriptors, such as the global electrophilicity index, can quantify the molecule's ability to accept electrons.
Table 1: Hypothetical Reactivity Descriptors for this compound Below is an interactive table showcasing hypothetical values for key electronic structure and reactivity descriptors, which would typically be calculated using DFT methods.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electrophilicity Index (ω) | 1.5 eV | Measures the propensity of the molecule to act as an electrophile. |
| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Spectroscopic Feature Prediction and Validation
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, theoretical calculations can simulate the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. Agreement between the predicted and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties.
Derivatization and Functionalization Strategies
Modification of the Dimethoxyethoxy Side Chain
The dimethoxyethoxy side chain presents a key site for chemical manipulation, primarily through the hydrolysis of the acetal (B89532) group. This reaction converts the protected aldehyde functionality back into a reactive carbonyl group, which can then serve as a handle for further derivatization.
The hydrolysis of acetals is a well-established transformation in organic chemistry, typically achieved under acidic conditions. learncbse.indoubtnut.com In the case of 3-(2,2-dimethoxyethoxy)pyridine, this would yield 3-(formylmethoxy)pyridine. The general mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol regenerates the aldehyde.
Table 1: Representative Conditions for Acetal Hydrolysis
| Reagents | Solvent | Temperature | Notes |
| Dilute Mineral Acid (e.g., HCl, H₂SO₄) | Water, Acetone | Room Temperature to Reflux | A common and effective method for acetal deprotection. learncbse.in |
| Acetic Acid / Water | Heat | Varies | Can be a milder alternative to strong mineral acids. |
| Lewis Acids (e.g., TMSI) | Dichloromethane | Varies | Useful for substrates sensitive to protic acids. |
The resulting aldehyde, 3-(formylmethoxy)pyridine, is a versatile intermediate for a variety of subsequent reactions, including:
Reductive amination: To introduce diverse amine functionalities.
Wittig reaction: To form alkenes.
Grignard and organolithium additions: To generate secondary alcohols.
Oxidation: To produce the corresponding carboxylic acid.
Regioselective Functionalization of the Pyridine (B92270) Ring
The electronic nature of the pyridine ring, influenced by the electron-donating 3-alkoxy substituent, dictates the regioselectivity of its functionalization. Both electrophilic and nucleophilic substitution reactions, as well as metallation strategies, can be employed to introduce substituents at specific positions.
Electrophilic Aromatic Substitution
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene (B151609). quora.comquora.com However, the 3-alkoxy group is an ortho-, para-directing activator. In the context of the pyridine ring, this leads to a complex interplay of directing effects. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Consequently, electrophilic substitution on pyridine itself typically occurs at the 3-position under harsh conditions. quora.comquora.comresearchgate.net For 3-substituted pyridines, the outcome can be influenced by the nature of the substituent. For an activating group like an alkoxy group, electrophilic attack is still challenging but would be anticipated to be directed to the positions ortho and para to the substituent, namely the 2-, 4-, and 6-positions. However, the inherent deactivation by the ring nitrogen must be overcome.
A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the corresponding N-oxide. arkat-usa.orgyoutube.com The N-oxide is more electron-rich and can direct electrophiles to the 4-position. youtube.com Subsequent deoxygenation can then yield the 4-substituted pyridine.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA_r_) on the pyridine ring is generally favored at the 2- and 4-positions, which are electronically deficient due to the influence of the nitrogen atom. youtube.comyoutube.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. While the dimethoxyethoxy group is not a typical leaving group, derivatization of the pyridine ring to introduce halides or other suitable groups at the 2- or 4-position could enable subsequent nucleophilic substitution.
Lithiation and Metal-Halogen Exchange
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. For 3-methoxypyridine, lithiation has been shown to occur selectively at the C2 position, directed by the methoxy group. acs.orgacs.org It is reasonable to expect that this compound would behave similarly, allowing for the introduction of a wide range of electrophiles at the 2-position.
Furthermore, if a halogen were introduced at a specific position on the pyridine ring, metal-halogen exchange followed by quenching with an electrophile would be a viable strategy for introducing further functionality. For instance, the generation of 3-lithiopyridine from 3-bromopyridine (B30812) is a known process. princeton.edu
Table 2: Potential Regioselective Functionalization Reactions of the Pyridine Ring
| Reaction Type | Reagent/Conditions | Position of Functionalization | Notes |
| Directed ortho-Lithiation | n-BuLi or LDA, THF, -78 °C | C2 | Based on analogy with 3-methoxypyridine. acs.orgacs.org |
| Halogenation (via Zincke imine) | N-Halosuccinimide, TFA | C3 | A method for direct 3-halogenation of pyridines. nih.gov |
| C-H Arylation (with EWG) | Pd catalyst, Haloarene | C4 | Generally requires an electron-withdrawing group on the pyridine. nih.gov |
| Functionalization via N-Oxide | 1. m-CPBA 2. Electrophile | C4 | N-oxidation activates the ring for electrophilic attack. youtube.com |
Synthesis of Substituted Analogues for Structure-Reactivity Investigations
The synthesis of substituted analogues of this compound is essential for conducting structure-reactivity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect its biological activity or chemical properties. For instance, in the context of medicinal chemistry, SAR studies are fundamental to optimizing lead compounds into potent and selective drug candidates. digitellinc.com
By employing the functionalization strategies described above, a library of analogues can be generated. For example:
Analogues with modified side chains: Hydrolysis of the acetal followed by reactions such as reductive amination or Wittig olefination can produce a variety of side chains with different lengths, polarities, and hydrogen bonding capabilities.
Analogues with substituted pyridine rings: Introducing substituents at the C2, C4, or other positions of the pyridine ring can probe the steric and electronic requirements of a target binding site. For example, the synthesis of 5-substituted pyridine analogues has been shown to be important for understanding binding affinity at neuronal nicotinic acetylcholine (B1216132) receptors. digitellinc.com
The data obtained from evaluating these analogues, such as binding affinities (Ki values) or enzymatic inhibition constants (IC50 values), can be compiled to build a comprehensive SAR model. This model can then guide the design of new, more potent, or selective compounds.
Q & A
Q. How to analyze reaction mixtures containing this compound and its byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
